molecular formula C25H28ClF3N2O4 B140895 [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 128574-17-4

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate

Cat. No. B140895
M. Wt: 512.9 g/mol
InChI Key: LMMFNPFUDYQJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, also known as TFA, is a chemical compound that has been extensively studied in the scientific community. TFA has several potential applications in scientific research, including its use as a tool for investigating the mechanisms of certain biological processes. In

Mechanism Of Action

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate acts as a dopamine D1 receptor agonist, meaning that it activates these receptors in the brain. This activation leads to an increase in dopamine release, which can affect a variety of physiological processes, including mood, motivation, and reward.

Biochemical And Physiological Effects

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to have a variety of biochemical and physiological effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been shown to increase dopamine release in the brain, which can lead to an increase in motivation and reward-seeking behavior. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate in lab experiments is its specificity for dopamine D1 receptors. This specificity allows researchers to investigate the role of these receptors in a variety of physiological processes. However, one limitation of using [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate is its potential for off-target effects. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate may also activate other dopamine receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. One area of interest is the development of more selective dopamine D1 receptor agonists. This could help to reduce the potential for off-target effects and improve the specificity of these compounds. Another area of interest is the investigation of the long-term effects of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate on brain function and behavior. This could help to shed light on the potential therapeutic applications of this compound. Additionally, more research is needed to fully understand the mechanism of action of [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate and its effects on different physiological processes.

Synthesis Methods

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This compound is then reacted with N-(pyrrolidin-2-ylmethyl)aniline to produce the intermediate compound N-(4-methoxyphenyl)-N-(pyrrolidin-2-ylmethyl)acetamide. The final step involves the reaction of this intermediate compound with trifluoroacetic anhydride to produce [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate.

Scientific Research Applications

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has several potential applications in scientific research. One of its main uses is in the investigation of certain biological processes. For example, [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has been used to study the role of dopamine receptors in the brain. [4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate has also been used to investigate the mechanism of action of certain drugs, such as antipsychotics and antidepressants.

properties

CAS RN

128574-17-4

Product Name

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate

Molecular Formula

C25H28ClF3N2O4

Molecular Weight

512.9 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C25H27F3N2O4.ClH/c1-15(31)34-23-19(16-8-10-18(33-2)11-9-16)13-20-21(25(26,27)28)6-3-7-22(20)30(24(23)32)14-17-5-4-12-29-17;/h3,6-11,17,19,23,29H,4-5,12-14H2,1-2H3;1H

InChI Key

LMMFNPFUDYQJEK-UHFFFAOYSA-N

SMILES

CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CC3CCCN3)C(F)(F)F)C4=CC=C(C=C4)OC.Cl

synonyms

3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one
3-(acetyloxy)-1,3,4,5-tetrahydro-4-(4-methoxyphenyl)-1-(2-pyrrolidinylmethyl)-6-(trifluoromethyl)-2H-benzazepin-2-one, 3R-(1(S*),3alpha,4alpha)
3-ATMPTB

Origin of Product

United States

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